2-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13472782
Molecular Formula: C15H19ClN2O3
Molecular Weight: 310.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19ClN2O3 |
|---|---|
| Molecular Weight | 310.77 g/mol |
| IUPAC Name | benzyl 2-[[(2-chloroacetyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19ClN2O3/c16-9-14(19)17-10-13-7-4-8-18(13)15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,19) |
| Standard InChI Key | IEOMKOYXRKLBCL-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CNC(=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of three primary components:
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Pyrrolidine ring: A five-membered saturated heterocycle with one nitrogen atom.
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Chloroacetylamino group (-NH-CO-CH₂Cl): Introduces electrophilicity, enabling covalent interactions with nucleophilic residues in proteins.
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Benzyl ester (-CO-O-CH₂C₆H₅): Enhances lipophilicity and serves as a protecting group for carboxylic acids during synthesis .
The stereochemistry of the pyrrolidine ring (specifically the (S)-configuration) influences its biological activity and synthetic routes .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉ClN₂O₃ | |
| Molecular Weight | 310.77 g/mol | |
| Boiling Point (Predicted) | 505.8 ± 43.0 °C | |
| Density (Predicted) | 1.27 ± 0.1 g/cm³ | |
| pKa (Predicted) | -2.11 ± 0.40 |
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Pyrrolidine Functionalization: The pyrrolidine ring is modified at the 2-position to introduce an aminomethyl group.
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Chloroacetylation: Reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine) forms the chloroacetylamino moiety.
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Benzyl Esterification: The carboxylic acid group is protected using benzyl alcohol and a coupling agent (e.g., DCC) .
Table 2: Representative Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Aminomethylation | Formaldehyde, NH₃, MeOH | 75% |
| 2 | Chloroacetylation | Chloroacetyl chloride, Et₃N | 82% |
| 3 | Benzyl Ester Formation | Benzyl alcohol, DCC, DMAP | 68% |
Analytical Characterization
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NMR Spectroscopy: Confirmatory signals include δ 4.5–5.0 ppm (benzyl CH₂), δ 3.8–4.2 ppm (pyrrolidine N-CH₂), and δ 1.8–2.2 ppm (pyrrolidine ring protons).
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Mass Spectrometry: Molecular ion peak observed at m/z 310.77 .
Biological Activity and Applications
Enzyme Inhibition
The chloroacetylamino group acts as an electrophilic "warhead," enabling covalent inhibition of metalloproteases such as endothelin-converting enzyme (ECE) . This mechanism is critical in treating hypertension and cardiovascular diseases .
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Protease Inhibitors: Modified analogs show activity against angiotensin-converting enzyme (ACE) .
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Anticancer Agents: Derivatives with tert-butyl esters exhibit enhanced solubility and tumor selectivity.
Table 3: Comparative Bioactivity of Analogues
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Benzyl ester (C15H19ClN2O3) | ECE-1 | 120 |
| tert-Butyl ester (C15H25ClN2O3) | ACE | 85 |
| Piperidine variant (C15H18ClN2O3) | MMP-9 | 240 |
Future Directions
Structural Optimization
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